2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

Crystallography Structural Chemistry Materials Science

Researchers requiring reproducible crystal engineering scaffolds face batch variability with uncharacterized analogs. 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (CAS 60870-34-0) delivers a rigorously defined building block: • Defined crystal structure (P21/c space group, 43.8° dihedral angle) for predictable co-crystal design • Guaranteed purity ensures consistent N-H···S and C-H···O hydrogen-bonding networks • Versatile synthon for N,S-heterocycle libraries with unambiguous structure-activity attribution Supplied with full spectroscopic characterization (FT-IR, Raman, NMR) for immediate analytical validation.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3 g/mol
CAS No. 60870-34-0
Cat. No. B1299103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furoyl)-N-phenylhydrazinecarbothioamide
CAS60870-34-0
Molecular FormulaC12H11N3O2S
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2
InChIInChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18)
InChIKeyGWUUETPFVSILLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide, Furoylthiourea Scaffold


2-(2-Furoyl)-N-phenylhydrazinecarbothioamide, also known as 1-(2-furoyl)-3-phenylthiourea (FPT), is a specialized organic compound belonging to the hydrazinecarbothioamide (thiosemicarbazide) class [1]. It features a distinctive molecular architecture comprising a furoyl group, a phenyl substituent, and a thiourea core . The compound is available as a research chemical with documented purity specifications from commercial suppliers and has been the subject of crystallographic and spectroscopic investigations , establishing it as a well-defined and characterized entity for scientific procurement.

1
Crystallography & Solid-State Studies Well-defined crystal system (P21/c) supports reproducible solid-state and co-crystal engineering research.
2
Heterocyclic Synthesis Hydrazinecarbothioamide core serves as a versatile building block for S,N-heterocycle libraries.
3
Ligand Design & Coordination Chemistry Furoyl and thiourea donors offer a distinct steric profile for tailored metal-organic complex synthesis.

Analog Substitution Issues for FPT


The functional and structural properties of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (FPT) are exquisitely sensitive to even minor substitutions on the phenyl or furoyl rings [1]. Direct head-to-head structural analysis reveals that replacing the unsubstituted phenyl group with p-cyano or o-fluoro analogs fundamentally alters the crystalline architecture, dihedral angles, and supramolecular packing motifs [2]. Such modifications can disrupt the specific intermolecular hydrogen bonding networks (e.g., N-H···S, N-H···O) that are often critical for predictable solid-state properties, ligand-metal coordination geometry, or bioactivity [3]. Consequently, using a close analog without verifying its exact structural and purity profile introduces significant and unquantified variability, undermining the reproducibility required for advanced materials science, crystallography, and targeted synthesis. The following evidence quantifies these critical differences.

Crystal Packing
P21/c space group may not match P21/n substituted analogs, altering co-crystallization and solid-state stability.
p-CN / o-F analogs
Conformation
Distinct 44° dihedral angle differs from near-planar analogs, changing supramolecular synthon reproducibility.
p-CN / o-F analogs
Ligand Sterics
Unsubstituted furoyl core provides different steric hindrance than 2-methyl-furoyl analog, altering metal-coordination outcomes.
2-Me-furoyl analog

FPT vs. Closest Analogues: Structural Differentiation


Crystal Architecture: Distinct Dihedral Conformation

The unsubstituted phenyl group in the target compound, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (FPT), results in a significantly larger dihedral angle between the thiourea and furoyl groups compared to its substituted analogs [1]. Specifically, in FPT, the thiourea group makes a dihedral angle of 43.8(5)° with the furoyl group [2]. This is a key structural determinant that contrasts with the p-cyano analog (angle of 9.4(5)°) and the o-fluoro analog (angle of 33.5(4)°), both of which adopt more planar conformations [1].

Crystal Conformation
Head-to-head comparison
FPT dihedral angle: 43.8(5)°
vs
p-CN analog: 9.4(5)°
o-F analog: 33.5(4)°
Conformation dictates supramolecular packing and solid-state properties.
Reported via XRPD; structural shift may affect co-crystal design.
Crystallography Structural Chemistry Materials Science

Crystal System Divergence: Space Group Differences

The substitution pattern on the phenyl ring directly influences the crystal system and unit cell parameters. The target compound, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (FPT), crystallizes in the monoclinic crystal system with the space group P21/c [1]. In contrast, both the p-cyano and o-fluoro derivatives crystallize in the monoclinic space group P21/n [2]. This difference in space group symmetry reflects distinct molecular packing arrangements.

Crystal System
Head-to-head comparison
Target Compound: P21/c
vs
p-CN Analog: P21/n
o-F Analog: P21/n
Space group divergence indicates distinct molecular packing arrangements.
Symmetry difference precludes direct analog interchange for solid-state applications.
Crystallography Polymorphism Solid-State Physics

Purity: Verified High-Purity Specification

The commercial availability of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide with defined and verified purity specifications provides a quantifiable advantage over potentially less-characterized analog sources . For instance, the compound is offered with a minimum purity specification of 95% and also from other suppliers with a purity of 97% . While many research compounds are sold on an 'as-is' basis with no stated purity, this compound is available with a vendor-guaranteed lower limit, ensuring a known baseline for experimental reproducibility.

Purity Specification
Data to verify
Guaranteed minimum purity: ≥95% (AKSci) or 97% (Leyan)
Defined baseline purity supports batch-to-batch consistency verification.
Supplier-reported specification; validate via in-house COA for critical applications.
Analytical Chemistry Synthetic Chemistry Procurement

Furoyl vs. Methyl-Furoyl Core in Ligand Geometry

The unsubstituted furoyl moiety in the target compound provides a critical difference in the coordination environment compared to a closely related 2-methyl-3-furoyl analog (HmfpTSC) [1]. While the target compound's structure has been characterized, the methyl-substituted analog, 1-(2-methyl-3-furoyl)-4-phenyl-3-thiosemicarbazide, has been shown to act as a uninegative bidentate ligand and forms a distinct Mn(II) complex [1]. The absence of the methyl group in the target compound removes a potential steric hindrance, which is likely to influence its coordination geometry and the stability of its metal complexes.

Ligand Geometry
Class-level inference
Unsubstituted furoyl core removes steric hindrance present in the 2-methyl-3-furoyl analog (HmfpTSC).
Structural class context suggests altered metal-coordination geometry.
Requires specific characterization for catalysis or metallo-organic framework studies.
Medicinal Chemistry Bioinorganic Chemistry Ligand Design

FPT Research Applications


Crystal Engineering & Supramolecular Chemistry

This compound is ideally suited for crystal engineering studies where predictable intermolecular interactions are paramount. Its well-defined crystal structure (P21/c space group) and specific dihedral angle of 43.8(5)° between the thiourea and furoyl groups provide a reliable and reproducible building block for designing co-crystals or studying N-H···S and C-H···O hydrogen bonding networks [1]. The guaranteed high purity ensures that the resulting crystalline phases are not compromised by impurities from synthesis.

Heterocyclic Synthesis & Advanced Intermediates

The hydrazinecarbothioamide moiety is a versatile synthon in organic synthesis, particularly for constructing sulfur and nitrogen-containing heterocycles [2]. The unsubstituted phenyl and furoyl groups in this compound provide a defined, non-sterically hindered scaffold for further functionalization, making it an excellent starting point for generating focused libraries of derivatives where the impact of subsequent modifications can be precisely attributed.

Metal-Organic Complexes & Catalysts Development

As a member of the furoylthiourea ligand family, this compound offers a unique coordination profile for transition metals . The specific geometric arrangement of its N, O, and S donor atoms, dictated by its distinct dihedral conformation and crystal packing, makes it a candidate for synthesizing metal complexes with tailored geometries. Its procurement with a defined purity specification supports reproducible synthesis and characterization of these advanced materials.

Spectroscopy Calibration Standards & Reference Materials

The comprehensive spectroscopic characterization available for this compound, including FT-IR, Raman, and NMR data [1], combined with its high purity, makes it a strong candidate for use as a reference standard in analytical laboratories. It can serve as a reliable benchmark for calibrating instruments or validating analytical methods when studying more complex furoylthiourea derivatives or mixtures.

Application
Selection Property
Validation Focus
Crystal Engineering
Crystallinity & Space Group
Crystal packing & dihedral angle
Heterocyclic Synthesis
Core Reactivity
Hydrazinecarbothioamide cyclization
Metal-Organic Complexes
Ligand Donor Atoms & Sterics
Metal-binding stoichiometry
Spectroscopy Standard
Chromatographic Purity & Spectral Data
Batch consistency & impurity profiling

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